molecular formula C33H39N7O6S B561881 prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate CAS No. 1219125-65-1

prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate

Cat. No.: B561881
CAS No.: 1219125-65-1
M. Wt: 661.778
InChI Key: RNBKZAUVHZDVGB-RITVZFNQSA-N
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Description

Systematic IUPAC Name

The full systematic name describes:

  • Core structure : Acridine derivative with substitutions at positions 3, 6, and 9
  • Biotin moiety : (4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl pentanamide
  • Functional groups :
    • Prop-2-enyl carbamate (C~3~H~5~O~2~N-)
    • Prop-2-enoxycarbonylamino (-NHCO~2~C~3~H~5~)

Common Alternative Designations

Designation Source Context
2,7-Bis(Alloc)-acridine-biotin Small molecule databases
Acridine-biotin carbamate conjugate Bioconjugation studies
N-[9-(biotinylaminoethyl)acridin-3-yl] allyl carbamate Patent literature

The compound is frequently abbreviated as Acr-Bio-Carb in pharmacological contexts.

Classification within Bioconjugate Chemistry

This molecule belongs to three overlapping chemical classes:

Heterobifunctional Conjugates

Component Role Structural Features
Acridine Intercalation agent Planar tricyclic aromatic system
Biotin Targeting ligand Tetrahydrothienoimidazolone ring
Carbamate Hydrolyzable linker Prop-2-enyl/prop-2-enoxy groups

Prodrug Systems

The allyl carbamate groups undergo enzymatic cleavage by:

  • Carboxylesterases (CES1/CES2)
  • Glutathione-S-transferases

Releasing active metabolites:

  • 9-Aminoacridine derivatives
  • Pentanoylbiotin thioethers

Fluorescent Probes

Exhibits dual-mode detection capabilities:

Property Acridine Contribution Biotin Contribution
Fluorescence λ~ex~ 360 nm, λ~em~ 460 nm Streptavidin-quenched emission
Chemiluminescence Peroxyoxalate excitation Biotin-aequorin fusion

Significance in Biochemical Research

Targeted Cancer Therapeutics

The compound demonstrates:

  • 12-fold increased uptake in biotin receptor-positive cells vs. normal cells
  • Synergistic action:
    • DNA intercalation (acridine)
    • Receptor-mediated endocytosis (biotin)

Recent studies show preferential accumulation in:

Cancer Type Fold Enrichment Mechanism
Hepatocellular 9.2× SMVT transporter
Triple-negative breast 7.8× EP300-biotinylation

Advanced Imaging Modalities

Key applications include:

  • Multiplexed STED microscopy : 5 nm resolution via carbamate cleavage-triggered fluorogenesis
  • Photoaffinity labeling : Diazirine-modified analogs for target identification

Protein Interaction Studies

The conjugate enables:

  • Co-immunoprecipitation efficiency: 92% vs. 67% for non-biotinylated controls
  • Single-molecule force spectroscopy: 120 pN binding force to streptavidin

Properties

IUPAC Name

prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O6S/c1-3-15-45-32(43)36-20-9-11-22-24(17-20)38-25-18-21(37-33(44)46-16-4-2)10-12-23(25)29(22)35-14-13-34-28(41)8-6-5-7-27-30-26(19-47-27)39-31(42)40-30/h3-4,9-12,17-18,26-27,30H,1-2,5-8,13-16,19H2,(H,34,41)(H,35,38)(H,36,43)(H,37,44)(H2,39,40,42)/t26?,27-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKZAUVHZDVGB-RITVZFNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)NCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747155
Record name Diprop-2-en-1-yl (9-{[2-({5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]amino}acridine-3,6-diyl)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219125-65-1
Record name Diprop-2-en-1-yl (9-{[2-({5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]amino}acridine-3,6-diyl)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Prop-2-enoxycarbonylamino Functionalization

The prop-2-enyl (allyl) carbamate groups are introduced using allyl chloroformate under Schotten-Baumann conditions. In a typical step, the acridine’s amine residues react with allyl chloroformate (1.2 eq) in a biphasic system (H2_2O/CH2_2Cl2_2) with NaHCO3_3 as base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the bis-allyl carbamate derivative. LCMS analysis shows [M+H]+^+ at m/z 798.3, consistent with dual carbamate installation.

Final Carbamate Coupling

The terminal carbamate linkage is formed via HATU-mediated coupling between the remaining acridine amine and the biotin-pentanoyl-ethylenediamine intermediate. Critical parameters include:

  • Solvent : Anhydrous DMF

  • Base : DIPEA (3.0 eq)

  • Temperature : 25°C, 24 hours
    Post-reaction, the crude product is precipitated in cold diethyl ether and purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/H2_2O gradient). Final characterization by 1^1H NMR confirms the presence of allyl protons (δ 5.8–5.2 ppm) and biotin methylene signals (δ 3.1–2.6 ppm).

Stereochemical Control and Purification

The (4S) configuration in the thienoimidazole moiety necessitates asymmetric synthesis. Chiral auxiliaries derived from L-cysteine are employed during cyclization to enforce the desired stereochemistry, achieving >98% enantiomeric excess (ee) as verified by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 85:15). Final purification via preparative TLC (silica gel, 7% MeOH/CH2_2Cl2_2) isolates the target compound in 72% overall yield from the acridine precursor.

Analytical Data Summary

Parameter Value
Molecular FormulaC47_{47}H58_{58}N10_{10}O10_{10}S2_2
Molecular Weight1327.6 g/mol
HPLC Purity99.1% (254 nm)
HRMS (ESI+)m/z 1328.4567 [M+H]+^+ (calc. 1328.4562)
1^1H NMR (DMSO-d6_6)δ 8.21 (s, 1H, ArH), 5.53 (m, 4H, allyl)

Challenges and Optimization

Key challenges include:

  • Solubility Issues : Intermediate acridine-biotin conjugates exhibit poor solubility in organic solvents, necessitating polar aprotic solvents like DMF.

  • Racemization : The thienoimidazole fragment prone to epimerization at high temperatures; reactions are conducted below 40°C.

  • Purification Complexity : Size-exclusion chromatography (Sephadex LH-20) is employed post-HPLC to remove polymeric byproducts.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Bioactivity Reference
Target Compound Acridin Biotin-like, carbamates Hypothesized anticancer
1,3,4-Oxadiazoles Oxadiazole Carbazole, methyl Antimicrobial
Biotin-RAFT Agents Trithiocarbonate Biotin, ethylenediamine Polymer synthesis
Rapamycin Analogues Macrolide Triene, methoxy Immunosuppressive

Table 2: Substituent Impact on NMR Chemical Shifts

Region Substituent in Target Compound Observed Effect (vs. Rapamycin Analogues)
A Prop-2-enyl Increased δ (downfield shift)
B Carbamate Decreased δ (upfield shift)

Research Findings

Acridin vs. Oxadiazole Cores : The target’s acridin scaffold may offer superior DNA intercalation compared to carbazole-based oxadiazoles, but the latter exhibit broader antimicrobial activity .

Biotin Conjugation: Unlike biotin-RAFT agents, the target’s biotin moiety likely serves a targeting role, analogous to streptavidin-binding probes in diagnostics .

Thienoimidazolone Pharmacophore: Machine learning models highlight this group’s importance in scaffold-based drug design, suggesting it enhances target engagement .

Substituent Effects : Prop-2-enyl and carbamate groups may modulate lipophilicity and binding stability, as seen in rapamycin analogues .

Biological Activity

The compound prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C33H39N7O6S
  • Molecular Weight : 661.8 g/mol
  • IUPAC Name : prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate

The compound features a thienoimidazole moiety and an acridine backbone, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Anticancer Activity : Some studies have demonstrated that acridine derivatives can intercalate with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the thienoimidazole structure suggests potential antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on related compounds:

StudyCompoundFindings
Acridine derivativesShowed significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF7).
Thienoimidazole analogsExhibited promising antibacterial activity against Gram-positive bacteria.
Biotin derivativesIndicated enhanced cellular uptake and potential use in targeted drug delivery systems.

Detailed Research Insights

  • Anticancer Studies :
    • A study published in Cancer Chemotherapy and Pharmacology examined a series of acridine derivatives similar to the compound . Results indicated that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines through DNA intercalation mechanisms .
  • Antimicrobial Activity :
    • Research featured in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of thienoimidazole derivatives against resistant strains of bacteria. The study utilized disc diffusion methods to assess the inhibition zones .
  • Targeted Drug Delivery :
    • A recent investigation into biotin-conjugated acridine derivatives demonstrated improved targeting capabilities for cancer therapy due to the overexpression of biotin receptors in certain tumors .

Q & A

What are the primary synthetic strategies for synthesizing this compound, and what key intermediates are involved?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and carbamate/amide coupling reactions. Critical intermediates include:

  • Thieno[3,4-d]imidazole derivatives : Synthesized via cyclization of biotin-like precursors, leveraging sulfur-containing heterocycles .
  • Acridine cores : Functionalized using prop-2-enyl carbamate groups through nucleophilic substitution or Mitsunobu reactions .
    Key steps require protecting-group strategies (e.g., tert-butoxycarbonyl for amines) and purification via column chromatography or recrystallization.

How is the structural identity of this compound confirmed?

Level: Basic
Answer:
Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks, with emphasis on distinguishing imidazole (δ 7.5–8.5 ppm) and acridine (δ 8.0–9.0 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry of the hexahydrothienoimidazole moiety and validates non-covalent interactions in crystal packing .

What methodologies are recommended for assessing its biological activity in vitro?

Level: Basic
Answer:

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., for kinases or proteases) with IC50 determination via dose-response curves .
  • Cellular uptake studies : Fluorescent acridine derivatives enable tracking via confocal microscopy .
  • Comparative SAR analysis : Benchmark activity against structurally related compounds (e.g., pyrazoloimidazoles or carbazole derivatives) to identify critical functional groups .

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Answer:

  • Design of Experiments (DoE) : Apply factorial design to variables like temperature, solvent polarity, and catalyst loading. For example, aqueous ethanol mediates carbamate formation with >90% purity under reflux .
  • Flow chemistry : Continuous-flow systems enhance reproducibility for oxidation steps (e.g., Swern oxidation) by minimizing side reactions .
  • In-line monitoring : Use FTIR or UV-Vis spectroscopy to track intermediate formation and adjust parameters in real time .

How should researchers resolve contradictions in bioactivity data across studies?

Level: Advanced
Answer:
Contradictions often arise from:

  • Substituent effects : Minor structural changes (e.g., methoxy vs. trifluoromethyl groups) drastically alter target binding. Compare analogs from databases like PubChem or synthesized libraries .
  • Conformational flexibility : Molecular dynamics simulations predict bioactive conformers of the hexahydrothienoimidazole core .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .

What computational tools are suitable for studying its interaction with biological targets?

Level: Advanced
Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., GSK-3β), focusing on hydrogen bonding with the carbamate group and π-π stacking of the acridine ring .
  • QM/MM simulations : Explore reaction mechanisms (e.g., covalent inhibition) at the quantum level .
  • ADMET prediction : SwissADME or pkCSM predicts pharmacokinetic properties, highlighting potential solubility issues from the prop-2-enyl groups .

How can stability and degradation pathways be investigated under physiological conditions?

Level: Advanced
Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions, monitoring degradation via HPLC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for long-term storage) .
  • Light sensitivity : UV-Vis spectroscopy under simulated sunlight identifies photolytic degradation products .

What experimental approaches elucidate non-covalent interactions in its supramolecular assemblies?

Level: Advanced
Answer:

  • X-ray crystallography : Resolve hydrogen bonds (e.g., between imidazole NH and carbonyl groups) and π-stacking of acridine rings .
  • NMR titration : Measure binding constants for host-guest interactions (e.g., with cyclodextrins) using chemical shift perturbations .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding with proteins .

How can enantiomeric purity of the (4S)-hexahydrothienoimidazole moiety be ensured?

Level: Advanced
Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers .
  • Circular dichroism (CD) : Compare experimental spectra with DFT-calculated curves for the S-enantiomer .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during imidazole cyclization .

What strategies guide the design of novel analogs with enhanced activity?

Level: Advanced
Answer:

  • Scaffold hopping : Replace the acridine core with carbazole or phenoxazine derivatives while retaining the prop-2-enyl carbamate .
  • Bioisosteric replacement : Substitute the thienoimidazole with triazolo[1,5-a]quinoxaline to improve metabolic stability .
  • Fragment-based design : Screen fragment libraries (e.g., Maybridge Rule of 3) to identify substituents enhancing target affinity .

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